(E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14-10-17(13-6-2-1-5-12(13)16-14)15(19)8-7-11-4-3-9-20-11/h1-9H,10H2,(H,16,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVVYZMYAMROTN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, highlighting its mechanisms of action, target interactions, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 246.29 g/mol. The compound features a thiophene ring and an acrylamide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : The compound has shown potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly against HIV. Its structure allows it to interact with the enzyme's allosteric site, disrupting viral replication.
- Anticancer Properties : Research indicates that derivatives of quinoxaline compounds can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antiviral Studies
A study on quinoxaline derivatives indicated that compounds similar to this compound had significant antiviral activity against HIV. The study reported the following findings:
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound A | 3.1 | 98576 | 31798 |
These results suggest that this compound could be a promising candidate for further development as an antiviral agent against HIV .
Anticancer Activity
Another study highlighted the anticancer properties of quinoxaline derivatives. The compound was tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 8.0 |
| A549 (Lung Cancer) | 15.0 |
These findings support the potential use of this compound in cancer therapeutics .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing quinoxaline frameworks exhibit notable antimicrobial activities. Studies have demonstrated that derivatives of quinoxaline can inhibit the growth of various bacterial strains, including resistant strains. The incorporation of thiophene moieties enhances these properties, potentially due to increased lipophilicity and interaction with microbial membranes .
Anticancer Activity
Quinoxaline derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The compound (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies suggest that this compound can inhibit cell proliferation and trigger cell death pathways, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it exhibits inhibitory effects on cholinesterases and glutathione S-transferase (GST). The calculated inhibition constants indicate a strong binding affinity to these enzymes, suggesting that it could be used in treatments aimed at diseases where cholinesterase activity is a factor, such as Alzheimer's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the Quinoxaline Core : This is achieved through condensation reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.
- Acrylation Reaction : The introduction of the thiophen-2-ylacryloyl group can be accomplished through Michael addition or similar electrophilic substitution methods.
These reactions are optimized to enhance yield and purity while minimizing side products .
Therapeutic Potential
The diverse biological activities of this compound position it as a potential candidate for drug development. Its applications include:
- Neuroprotective Agents : Given its cholinesterase inhibitory properties, this compound may be developed into neuroprotective drugs aimed at treating neurodegenerative diseases.
- Antimicrobial Treatments : Its efficacy against bacterial strains positions it as a potential lead compound in developing new antibiotics.
- Anticancer Therapies : With demonstrated cytotoxicity against cancer cells, further studies could lead to the formulation of new chemotherapeutic agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of the target compound with key structural analogs:
Table 1: Structural and Functional Comparison of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
Key Observations:
Substituent Position and Activity :
- N4 vs. C3 Substitution : The target compound’s N4-substituted acryloyl group contrasts with C3-substituted derivatives (e.g., 4c, Z-isomer in ). N4 substituents are critical for sGC agonism (e.g., dicarboxylic derivatives ), while C3 modifications (e.g., oxoethylidene groups) influence tautomerism and metal chelation .
- Thiophene vs. Quinazoline : The thiophene moiety in the target compound may offer superior hydrophobic interactions compared to the 2-chloroquinazoline group in compound 6a, which excels in antiproliferative activity .
Stereochemistry and Conformation :
- The (E)-configuration of the acryloyl group in the target compound ensures planarity, favoring π-stacking and intramolecular hydrogen bonding. In contrast, (Z)-configured oxoethylidene derivatives (e.g., ) form pseudo-rings but may exhibit reduced bioavailability due to higher rigidity.
Biological Target Specificity :
- Dicarboxylic derivatives () target sGC via hydrogen bonding, while the target compound’s thiophene-acryloyl group may prioritize interactions with hydrophobic pockets in anticancer targets (e.g., BRD4 ).
Physicochemical Optimization :
- The dicarboxylic derivatives’ high solubility contrasts with the target compound’s likely moderate logP (due to thiophene), suggesting divergent ADME profiles. Lactam-containing derivatives (e.g., 6a ) balance potency and cell permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
